(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate
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Overview
Description
“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzyl group attached to a pyridine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” typically involves multiple steps, including:
Bromination: Introduction of the bromine atom to the benzyl group.
Alkylation: Attachment of the dimethylaminoethyl group to the benzyl group.
Pyridine Ring Formation: Construction of the pyridine ring structure.
Maleate Formation: Formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted pyridine derivatives.
Scientific Research Applications
“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine
- 2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine hydrochloride
Uniqueness
“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” is unique due to its specific combination of functional groups and its maleate salt form. This uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
102282-22-4 |
---|---|
Molecular Formula |
C20H23BrN2O4 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(3R)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 |
InChI Key |
SRGKFVAASLQVBO-HFNHQGOYSA-N |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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